molecular formula C15H13ClFNO3 B4642763 4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide

Cat. No. B4642763
M. Wt: 309.72 g/mol
InChI Key: AQUVHFQICIGTGO-UHFFFAOYSA-N
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Description

"4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide" is a chemical compound that has been explored in various studies for its molecular structure and chemical properties.

Synthesis Analysis

Research on similar compounds indicates the importance of specific conditions and reagents in the synthesis process. For instance, Satheeshkumar et al. (2017) explored the synthesis of related chloro-fluorophenyl compounds using specific catalysts and conditions, highlighting the complex nature of such synthesis processes (Satheeshkumar et al., 2017).

Molecular Structure Analysis

The molecular structure of related compounds has been studied using techniques like X-ray diffraction and computational methods. For example, Suchetan et al. (2016) detailed the crystal structures of various fluorobenzamides, providing insights into the conformation and orientation of similar molecules (Suchetan et al., 2016).

Chemical Reactions and Properties

The reactivity and chemical properties of such compounds can be inferred from studies like the one by Wazzan et al. (2016), where the reactivity descriptors and charge distributions of similar chlorophenyl compounds were analyzed (Wazzan et al., 2016).

Physical Properties Analysis

Physical properties such as solubility, melting point, and thermal stability can be understood from studies like the one by Křupková et al. (2013), which examined similar chloro-fluoro-nitrobenzoic acids (Křupková et al., 2013).

Chemical Properties Analysis

The chemical properties, including reactivity and potential applications in various fields, are explored in studies like the one by Mortimer et al. (2006), focusing on the antiproliferative activity of related benzothiazole compounds (Mortimer et al., 2006).

properties

IUPAC Name

4-chloro-N-(2,4-dimethoxyphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO3/c1-20-10-4-6-13(14(8-10)21-2)18-15(19)11-5-3-9(16)7-12(11)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUVHFQICIGTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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